molecular formula C11H14BrNO2 B495609 3-bromo-4-ethoxy-N-ethylbenzamide

3-bromo-4-ethoxy-N-ethylbenzamide

Cat. No.: B495609
M. Wt: 272.14g/mol
InChI Key: IDNDNQNOMIDXTQ-UHFFFAOYSA-N
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Description

3-Bromo-4-ethoxy-N-ethylbenzamide is a substituted benzamide derivative characterized by a bromine atom at the 3-position, an ethoxy group at the 4-position of the benzene ring, and an ethyl group attached to the amide nitrogen. Benzamide derivatives are widely studied for their roles in medicinal chemistry, particularly as enzyme inhibitors or intermediates in organic synthesis .

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14g/mol

IUPAC Name

3-bromo-4-ethoxy-N-ethylbenzamide

InChI

InChI=1S/C11H14BrNO2/c1-3-13-11(14)8-5-6-10(15-4-2)9(12)7-8/h5-7H,3-4H2,1-2H3,(H,13,14)

InChI Key

IDNDNQNOMIDXTQ-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC(=C(C=C1)OCC)Br

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)OCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-bromo-4-ethoxy-N-ethylbenzamide with five structurally related benzamide derivatives, focusing on molecular features, substituent effects, and inferred properties.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
This compound (Target) C₁₁H₁₄BrNO₂ ~280.15 (calc.) - Br (C3), -OCH₂CH₃ (C4), -NCH₂CH₃ Likely moderate lipophilicity; potential intermediate in drug synthesis
4-Bromo-N-(2-nitrophenyl)benzamide C₁₃H₉BrN₂O₃ 337.13 - Br (C4), -NO₂ (on N-phenyl group) Crystallographic studies; nitro group enhances reactivity
3-Bromo-5-ethoxy-N-(4-ethoxyphenyl)-4-[(4-methylbenzyl)oxy]benzamide C₂₅H₂₆BrNO₄ 484.39 - Br (C3), -OCH₂CH₃ (C5), -OCH₂C₆H₄CH₃ (C4), -N-(4-ethoxyphenyl) High molecular weight; potential solubility challenges due to bulky groups
4-Bromo-N,N-dimethylbenzamide C₉H₁₀BrNO 228.09 - Br (C4), -N(CH₃)₂ Enhanced lipophilicity from dimethyl group; simpler structure
4-Bromo-N-ethyl-3-methylbenzamide C₁₀H₁₂BrNO 256.12 - Br (C4), -CH₃ (C3), -NCH₂CH₃ Methyl group increases steric hindrance; safety data available
3-Bromo-N-[(3-bromobenzoyl)aminomethyl]benzamide C₂₄H₂₂Br₂N₂O₄ 562.25 - Br (C3, C3'), -OCH₂CH₃ (C4), -OCH₃ (C3'), -N-(complex substituent) High complexity; dual bromine atoms may enhance electrophilic reactivity

Substituent Effects on Physicochemical Properties

  • Bromine Position :
    • Bromine at C3 (target compound, ) vs. C4 () alters electronic distribution. Meta-substituted bromine (C3) may reduce ring electron density compared to para-substitution, influencing reactivity in electrophilic substitutions.
  • Ethoxy vs.
  • Amide Nitrogen Substituents :
    • N-Ethyl (target, ) vs. N,N-dimethyl () vs. aryl groups (): N-Ethyl balances lipophilicity and metabolic stability compared to dimethyl or aromatic substituents.

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